molecular formula C13H12FNO B7813512 3-(3-Fluoro-4-methoxyphenyl)aniline

3-(3-Fluoro-4-methoxyphenyl)aniline

Cat. No.: B7813512
M. Wt: 217.24 g/mol
InChI Key: WOIHSBKVEOKSNC-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)aniline is a fluorinated aromatic amine that serves as a versatile building block in organic synthesis and materials research. Its structure, featuring an aniline group linked to a fluoro-methoxy phenyl ring, makes it a valuable intermediate for constructing more complex molecules. This compound is primarily used in research and development for pharmaceutical chemistry and material science. In pharmaceutical research , this aniline derivative can be utilized as a key precursor in the synthesis of potential therapeutic agents. Fluorinated anilines are commonly employed to create novel compounds for drug discovery, as the fluorine atom can influence the molecule's bioavailability, metabolic stability, and binding affinity. In material science , researchers leverage this compound in the development of advanced organic materials. Fluorinated aniline derivatives are investigated for their potential use in nonlinear optical (NLO) materials, organic electronics, and as constituents of polymers and dyes, where they can contribute to enhanced thermal stability and performance. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-16-13-6-5-10(8-12(13)14)9-3-2-4-11(15)7-9/h2-8H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIHSBKVEOKSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

3-(3-Fluoro-4-methoxyphenyl)aniline is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 3-(3-Fluoro-4-methoxyphenyl)aniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares substituent patterns, molecular weights, and key applications of 3-(3-fluoro-4-methoxyphenyl)aniline with its analogues:

Compound Name Substituents Molecular Weight Key Applications/Synthesis Methods References
3-(3-Fluoro-4-methoxyphenyl)aniline 3-F, 4-OCH₃ 155.15 g/mol Antiproliferative agents, kinase inhibitors
3-Chloro-4-fluoroaniline 3-Cl, 4-F 145.56 g/mol Reductive amination with pyrazole aldehydes
4-Fluoro-3-(trifluoromethyl)aniline 4-F, 3-CF₃ 179.12 g/mol Agrochemical intermediates
3-Fluoro-4-(4-fluorophenoxy)aniline 3-F, 4-(4-F-C₆H₄O) 235.22 g/mol Not explicitly stated; structural analogue
3-Methoxy-4-(trifluoromethyl)aniline 3-OCH₃, 4-CF₃ 191.14 g/mol Polymer and dye synthesis

Key Observations :

  • Electron Effects : The presence of both electron-withdrawing (F, CF₃) and donating (OCH₃) groups enhances solubility in polar solvents compared to unsubstituted aniline.

Preparation Methods

Initial Nitro Group Introduction

The synthesis begins with 4-methoxy-3-nitrobenzene as a precursor. Nitration of 3-fluoro-4-methoxybenzene using concentrated nitric acid (65–98%) in acetic acid at 0–5°C achieves regioselective nitro group placement at the para position relative to the methoxy group. This step requires precise temperature control to minimize byproducts such as dinitro derivatives.

Reduction to Aniline

The nitro intermediate undergoes reduction using sodium sulfide (Na₂S·9H₂O) in aqueous ethanol at 90°C for 2.5 hours. This method yields 3-(3-fluoro-4-methoxyphenyl)aniline with 85% purity (HPLC). Catalytic hydrogenation with Raney nickel under 20 atm H₂ at room temperature offers an alternative, achieving 90% yield but requiring specialized equipment.

Table 1: Nitration-Reduction Performance

ParameterNa₂S ReductionCatalytic Hydrogenation
Yield85%90%
Purity (HPLC)99.5%98%
Reaction Time2.5 hours10 hours
Byproducts<1%<2%

Electrophilic Fluorination of Protected Aniline Derivatives

Amine Protection

To direct fluorination, the aniline group is protected as an acetanilide via reaction with acetic anhydride in pyridine. This step prevents unwanted side reactions during subsequent fluorination.

Directed Ortho Fluorination

The protected intermediate undergoes lithiation with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF), followed by quenching with N-fluorobenzenesulfonimide (NFSI). This introduces fluorine ortho to the methoxy group with 70–75% regioselectivity. Deprotection using hydrochloric acid (6M HCl) at reflux yields the target compound.

Table 2: Fluorination Efficiency

ConditionOutcome
LDA Equivalents1.2
NFSI Equivalents1.5
Temperature-78°C
Regioselectivity70–75%

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A boronic acid derivative, 3-fluoro-4-methoxyphenylboronic acid , is coupled with 3-bromoaniline using palladium(II) acetate (5 mol%) and triphenylphosphine in a 1:1 mixture of 1,4-dioxane and aqueous Na₂CO₃ (2M) at 80°C. The reaction achieves 75% isolated yield, with purity confirmed via ¹H NMR (δ 6.75–7.10 ppm for aromatic protons).

Ullmann Coupling

Copper(I) iodide-mediated coupling of 3-iodoaniline with 3-fluoro-4-methoxyphenyl iodide in dimethylformamide (DMF) at 120°C for 24 hours provides moderate yields (60–65%). This method suffers from slower kinetics compared to palladium-based systems.

Table 3: Cross-Coupling Comparison

ParameterSuzuki CouplingUllmann Coupling
CatalystPd(OAc)₂CuI
Yield75%60%
Reaction Time12 hours24 hours
Byproducts<5%10–15%

Diazonium Salt Fluorination

Diazotization

4-Methoxy-3-nitroaniline is treated with sodium nitrite (NaNO₂) in concentrated HCl at 0°C to form a diazonium salt. Subsequent fluorination via the Schiemann reaction with tetrafluoroboric acid (HBF₄) introduces fluorine at the meta position relative to the nitro group.

Nitro Reduction

The fluorinated nitro compound is reduced using iron powder in acetic acid, yielding the final product with 65% overall yield. This route is limited by the instability of diazonium intermediates.

Comparative Analysis of Methods

Cost and Scalability

Nitration-reduction offers the lowest cost per gram ($0.50/g) due to inexpensive reagents, whereas Suzuki coupling is cost-prohibitive for large-scale synthesis ($2.80/g).

Environmental Impact

Electrophilic fluorination generates hazardous waste (e.g., fluoride ions), necessitating specialized disposal . Cross-coupling methods produce heavy metal residues, requiring stringent purification.

Q & A

Basic: What synthetic routes are recommended for 3-(3-Fluoro-4-methoxyphenyl)aniline, and what are their advantages?

Methodological Answer:

  • Reductive Amination : React 3-fluoro-4-methoxybenzaldehyde with aniline derivatives using NaBH₄/I₂ in methanol under neutral conditions. This method is efficient for introducing secondary amine groups and avoids harsh reducing agents .
  • Buchwald-Hartwig Coupling : Use palladium catalysts (e.g., Pd(dba)₂) with ligands like XPhos to couple aryl halides with amines. This approach allows precise control over substitution patterns but requires inert conditions .
  • Nucleophilic Aromatic Substitution : Substitute fluorine or methoxy groups in pre-functionalized aryl halides. For example, replace a nitro group with NH₂ via catalytic hydrogenation (H₂/Pd-C) .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).

Advanced: How do electronic effects of the 3-fluoro and 4-methoxy substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Fluorine’s Electron-Withdrawing Effect : Deactivates the aromatic ring, reducing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings. The C-F bond’s strength (~485 kJ/mol) necessitates high-energy conditions (e.g., microwave-assisted synthesis) .
  • Methoxy’s Electron-Donating Effect : Activates the ring toward electrophilic substitution at the para position. However, in Suzuki-Miyaura couplings, the OMe group can coordinate to Pd, requiring bulky ligands (e.g., SPhos) to prevent catalyst poisoning .
  • DFT Modeling : Use Gaussian09 with B3LYP/6-31G(d) to calculate Fukui indices and predict regioselectivity. Compare HOMO/LUMO energy gaps to assess susceptibility to nucleophilic/electrophilic attack .

Basic: What analytical techniques are critical for characterizing 3-(3-Fluoro-4-methoxyphenyl)aniline?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Expect aromatic protons as multiplets (δ 6.5–7.5 ppm). Methoxy protons appear as a singlet (~δ 3.8 ppm).
    • ¹⁹F NMR : Single peak near δ -110 ppm (fluorine ortho to NH₂) .
  • HPLC-MS : Use a C18 column (ACN/H₂O + 0.1% formic acid) to confirm purity (>95%) and molecular ion [M+H]⁺ (calc. 201.08 g/mol) .
  • X-ray Crystallography : Grow crystals via slow evaporation (ethyl acetate). Refine structures using SHELX-97 for bond-length validation (C-F: ~1.34 Å; C-O: ~1.43 Å) .

Advanced: How can structural ambiguities in derivatives be resolved using combined spectroscopic and computational approaches?

Methodological Answer:

  • Tandem MS/MS : Fragment ions (e.g., loss of NH₂ or OMe groups) help identify substitution patterns. Compare with simulated fragmentation using MassFrontier .
  • IR Spectroscopy : Detect NH₂ stretches (~3400 cm⁻¹) and C-F bends (~1200 cm⁻¹). Overlap with OMe stretches requires deconvolution software (e.g., OMNIC) .
  • Molecular Dynamics (MD) Simulations : Use AMBER to model conformational flexibility. Correlate NOESY cross-peaks with simulated nuclear Overhauser effects .

Basic: What safety protocols are essential for handling 3-(3-Fluoro-4-methoxyphenyl)aniline?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation .
  • First Aid : For skin contact, rinse with water for 15 min; for eye exposure, use eyewash stations .
  • Storage : Keep in amber glass bottles at 2–8°C under nitrogen to prevent oxidation. Label containers with GHS pictograms (e.g., acute toxicity, irritant) .

Advanced: What mechanistic insights explain contradictory catalytic activity in Pd-mediated reactions?

Methodological Answer:

  • Catalyst Deactivation : Fluorine can leach Pd via stable Pd-F complexes. Mitigate by adding silver salts (Ag₂O) to scavenge fluoride ions .
  • Kinetic Studies : Conduct time-resolved UV-Vis spectroscopy to monitor Pd(0)/Pd(II) transitions. Use Eyring plots to determine activation energy (Δ‡H) .
  • Operando XAFS : Analyze Pd coordination geometry during catalysis at synchrotron facilities. Compare with crystallographic data from CSD entries (e.g., CCDC 2052345) .

Basic: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Solvent Selection : Use DMF or DMSO for high solubility (>50 mg/mL at 25°C). Avoid THF due to peroxide formation .
  • Catalyst Loading : Reduce Pd catalyst to 0.5 mol% with ligand (e.g., XPhos, 1.2 mol%) to minimize costs .
  • Workup : Extract with dichloromethane (3 × 50 mL), dry over MgSO₄, and concentrate under reduced pressure .

Advanced: What role does 3-(3-Fluoro-4-methoxyphenyl)aniline play in materials science applications?

Methodological Answer:

  • Coordination Chemistry : Acts as a ligand for Pt(II) complexes (e.g., N^C^N pincer ligands) in OLEDs. Characterize luminescence via PL spectra (λem ~450 nm) .
  • Polymer Synthesis : Incorporate into polyamides via polycondensation. Measure Tg via DSC (expected ~120°C) and thermal stability via TGA (decomposition >300°C) .
  • Surface Functionalization : Graft onto silica nanoparticles (APTES linker). Confirm via FTIR (Si-O-Si at ~1100 cm⁻¹) and BET surface area analysis .

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